molecular formula C18H20N2O2 B12586602 Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-94-9

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12586602
CAS No.: 613660-94-9
M. Wt: 296.4 g/mol
InChI Key: NGXNZTPDEAJPTI-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyridinyl carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through cyclization reactions. The methoxyphenyl and pyridinyl carbonyl groups are introduced through selective functionalization reactions. Specific reagents and catalysts, such as iridium complexes, are often used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The specific pathways involved depend on the biological context and the nature of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[[5-(4-methoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

Properties

CAS No.

613660-94-9

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

[5-(4-methoxyphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C18H20N2O2/c1-13-4-3-9-20(13)18(21)16-10-15(11-19-12-16)14-5-7-17(22-2)8-6-14/h5-8,10-13H,3-4,9H2,1-2H3

InChI Key

NGXNZTPDEAJPTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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